2-[(furan-2-ylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL 2-FUROATE is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL 2-FUROATE typically involves the reaction of benzo[de]isoquinoline-1,3-dione with furoic acid derivatives. The reaction conditions often include the use of organic solvents such as benzene or petroleum ether, and the process may involve steps like recrystallization to purify the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL 2-FUROATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL 2-FUROATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL 2-FUROATE involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating various chemical reactions. Its effects are mediated through interactions with enzymes and other proteins, influencing cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[de]isoquinoline-1,3-dione: A closely related compound with similar chemical properties.
2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione: Another derivative with distinct functional groups.
6-Bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: A brominated derivative with unique reactivity
Uniqueness
Its combination of the benzo[de]isoquinoline core with the furoate group makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H9NO5 |
---|---|
Molecular Weight |
307.26 g/mol |
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) furan-2-carboxylate |
InChI |
InChI=1S/C17H9NO5/c19-15-11-6-1-4-10-5-2-7-12(14(10)11)16(20)18(15)23-17(21)13-8-3-9-22-13/h1-9H |
InChI Key |
AWENNWZATKWKPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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